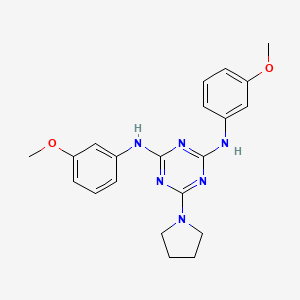

N2,N4-bis(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N2,N4-bis(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine, also known as PD0325901, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK) and is widely used in scientific research. It has been shown to have potential therapeutic applications in the treatment of various cancers, such as melanoma, pancreatic cancer, and colon cancer.

Aplicaciones Científicas De Investigación

Extraction and Separation Technologies

- Selective Extraction of Americium(III): Certain derivatives of 1,3,5-triazine, such as BATPs (hydrophobic, tridentate nitrogen heterocyclic reagents), have been studied for their ability to selectively extract Americium(III) from europium(III) in nitric acid, showcasing their potential in nuclear waste management and rare earth element recovery (Hudson et al., 2006).

Advanced Materials Development

- Synthesis of Polyamides and Polyimides: Compounds based on similar molecular structures have been used to synthesize polyamides and polyimides with various aromatic dicarboxylic acids and tetracarboxylic dianhydrides. These materials exhibit high thermal stability and solubility in polar solvents, making them suitable for creating flexible films and coatings (Yang & Lin, 1995).

- Development of Aromatic Polyamides with s-Triazine Rings: Another study reported the synthesis of new polyamides containing s-triazine rings, which were found to be soluble in polar solvents and showed no weight loss below 360°C, indicating their potential in high-performance materials (Sagar et al., 2001).

Optoelectronics and OLED Applications

- Improvement in OLED Performance: Triazine compounds have been utilized as electron-transport layers in organic light-emitting diodes (OLEDs), demonstrating enhanced driving voltages and power conversion efficiencies. This highlights their role in advancing OLED technology (Matsushima et al., 2010).

Solar Energy Conversion

- Co-Sensitized Solar Cells: Derivatives of 1,3,5-triazine have been used as co-adsorbents in dye-sensitized solar cells (DSSCs), improving their overall conversion efficiency. This suggests their potential in enhancing the performance of solar cells (Wei et al., 2015).

Water Treatment and Environmental Applications

- Novel Nanofiltration Membranes: Research involving 1,3,5-triazine derivatives has led to the development of novel thin-film composite nanofiltration membranes, demonstrating enhanced water flux and dye rejection capabilities, indicating their use in water purification processes (Liu et al., 2012).

Propiedades

IUPAC Name |

2-N,4-N-bis(3-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-28-17-9-5-7-15(13-17)22-19-24-20(23-16-8-6-10-18(14-16)29-2)26-21(25-19)27-11-3-4-12-27/h5-10,13-14H,3-4,11-12H2,1-2H3,(H2,22,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFIYZQKDUYYDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2429194.png)

![4-[3-(2,4-Dichlorophenyl)propanoyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2429195.png)

![3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine](/img/structure/B2429207.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2429210.png)

![3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2429216.png)